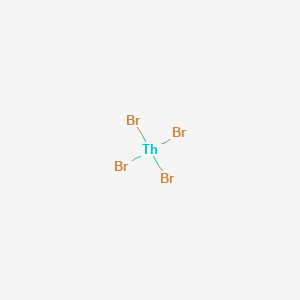
Thorium tetrabromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thorium tetrabromide is an inorganic compound with the chemical formula ThBr4. It is a white solid that exists in two polymorphic forms: low-temperature α-type and high-temperature β-type. Both forms are deliquescent and easily soluble in water, ethanol, and ethyl acetate
準備方法
Thorium bromide can be synthesized through several methods:
-
Reaction of Thorium Dioxide, Bromine, and Carbon: : Thorium dioxide (ThO2) reacts with bromine (Br2) and carbon © at temperatures between 800°C and 900°C to produce a mixture of α and β forms of thorium bromide. The pure α-form can be obtained by heating the mixture at 330°C to 375°C for an extended period, while the pure β-form is obtained by heating the product to 470°C and then rapidly cooling it in ice water . [ \text{ThO}_2 + 2 \text{C} + 2 \text{Br}_2 \rightarrow \text{ThBr}_4 + 2 \text{CO} ]
-
Reaction of Thorium and Bromine: : Thorium metal reacts directly with bromine to form thorium bromide .
-
Reaction of Thorium Hydroxide with Hydrobromic Acid: : Thorium hydroxide reacts with hydrobromic acid to crystallize hydrates from the solution .
化学反応の分析
Thorium bromide undergoes various chemical reactions, including:
Oxidation: Thorium bromide reacts with fluorine gas under standard conditions and with chlorine or oxygen when heated.
Reduction: Thorium bromide can be reduced to lower oxidation states in the presence of suitable reducing agents.
Substitution: Thorium bromide can undergo substitution reactions with other halides or ligands to form different thorium compounds.
Common reagents used in these reactions include fluorine gas, chlorine gas, and oxygen. The major products formed from these reactions are thorium fluoride, thorium chloride, and thorium oxybromide .
科学的研究の応用
Luminescent Properties and Scintillators
Thorium tetrabromide exhibits both fluorescence and radioluminescence, emitting blue light in response to electromagnetic radiation (UV, X-rays, gamma rays) and charged particle radiation (alpha and beta particles). The emission spectrum ranges from 3400 Å to 4800 Å, with a peak around 4000 Å, making it suitable for use as a scintillator in radiation detection applications .
Scintillator Applications
- Radiation Detection : ThBr4 can detect energetic charged particles such as alpha rays, beta rays, protons, and heavy ions. Its solid form is transparent to its own emission, enhancing its effectiveness as a detector .
- Neutron Flux Dosimetry : The compound can be utilized as a neutron flux dosimeter due to its interaction with neutrons, producing measurable luminescence proportional to the neutron dose received .
Radioisotopic Microgenerators
One of the innovative applications of this compound is in the development of radioisotopic microgenerators. These devices convert nuclear energy into electrical energy through radiophotovoltaic conversion.
Mechanism of Operation
- A crystal of ThBr4 is coupled with a radioactive source emitting alpha or beta rays. The radiation excites the luminescent properties of the crystal, which in turn generates an electric potential via a photodiode .
Case Study
- A study demonstrated that by associating ThBr4 with a long-lived radioactive source, an efficient microgenerator could be created, providing a reliable power source for medical applications and remote sensors .
Standards for Radiation Measurement
This compound serves as an effective standard for radiation measurement due to its stable luminescent response under various excitation conditions.
Fluorescence Standards
- ThBr4 can be doped with other elements to create fluorescence standards that are used in calibration for radiation measurement devices. The doping enhances its luminescent properties while maintaining stability across different environmental conditions .
Chemical Thermodynamics and Phase Behavior
Research on the chemical thermodynamics of this compound has revealed important insights into its phase behavior, which is crucial for its application in various chemical processes.
Phase Diagrams
- Studies have produced phase diagrams for ThBr4 in combination with alkali metal bromides (e.g., NaBr, KBr), providing valuable data for understanding its interactions and potential uses in complex systems .
Structural Chemistry
The structural properties of this compound have been investigated to understand its behavior in different forms (powder, polycrystalline, monocrystalline).
Dimorphism
- Research has indicated that ThBr4 exhibits dimorphism, which affects its physical properties and applications in materials science .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Radiation Detection | Used as a scintillator for detecting alpha/beta particles and gamma rays | High sensitivity and stability under various conditions |
| Radioisotopic Microgenerators | Converts nuclear energy into electrical energy using luminescence from ThBr4 | Provides reliable power sources for remote devices |
| Fluorescence Standards | Acts as a standard for calibrating radiation measurement devices | Stable luminescence response |
| Chemical Thermodynamics | Provides insights into phase behavior with alkali metal bromides | Useful for complex chemical systems |
| Structural Chemistry | Understanding of dimorphism affecting physical properties | Enhances material design considerations |
作用機序
The mechanism by which thorium bromide exerts its effects is primarily through its chemical reactivity. Thorium bromide can interact with various molecular targets, including halogens and oxygen, to form different thorium compounds. The pathways involved in these reactions include oxidation, reduction, and substitution mechanisms .
類似化合物との比較
Thorium bromide can be compared with other thorium halides, such as thorium chloride (ThCl4) and thorium iodide (ThI4):
Thorium Chloride (ThCl4): Thorium chloride is similar to thorium bromide in terms of its chemical reactivity and applications.
Thorium Iodide (ThI4): Thorium iodide shares similar chemical properties with thorium bromide but has a different crystal structure and reactivity due to the larger size of the iodine atom compared to bromine.
Thorium bromide is unique due to its specific crystal structures and the conditions under which it can be synthesized and transformed.
特性
CAS番号 |
13453-49-1 |
|---|---|
分子式 |
Br4Th |
分子量 |
551.65 g/mol |
IUPAC名 |
thorium(4+);tetrabromide |
InChI |
InChI=1S/4BrH.Th/h4*1H;/q;;;;+4/p-4 |
InChIキー |
OMDXFCRSKHYDTM-UHFFFAOYSA-J |
SMILES |
Br[Th](Br)(Br)Br |
正規SMILES |
[Br-].[Br-].[Br-].[Br-].[Th+4] |
Key on ui other cas no. |
13453-49-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















